molecular formula C10H10N2O4 B289468 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid

2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid

Cat. No. B289468
M. Wt: 222.2 g/mol
InChI Key: VGHBHLNKKWCIFU-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid, also known as MPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPA is a derivative of pyridine and acrylic acid, and its chemical structure has been shown to possess unique properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and division. This leads to the suppression of cancer cell proliferation and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its potential anticancer properties, 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid can inhibit the activity of certain enzymes that are involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid in laboratory experiments is its reproducibility. The synthesis method for 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid is well-established and has been shown to yield consistent results. However, one limitation of using 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid is its potential toxicity. Care must be taken when handling 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid, as it can be harmful if ingested or inhaled.

Future Directions

There are many potential future directions for research on 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid. One area of interest is its use as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further investigation is needed to fully understand the mechanism of action of 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid and its potential applications in cancer treatment. The development of new synthesis methods for 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid may also be an area of future research, as this could lead to the production of more efficient and cost-effective methods for its synthesis.
Conclusion
In conclusion, 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique chemical structure and ability to inhibit the growth of cancer cells make it a promising candidate for further investigation. While there are some limitations to its use in laboratory experiments, the potential benefits of continued research on 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid are significant.

Synthesis Methods

The synthesis of 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst. The resulting product is then hydrolyzed to yield 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid. This method has been shown to be efficient and reproducible, making it a popular choice for the synthesis of 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid in laboratory settings.

Scientific Research Applications

2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received particular attention is its use as an anticancer agent. Studies have shown that 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.2 g/mol

IUPAC Name

(Z)-2-methoxycarbonyl-3-(pyridin-2-ylamino)prop-2-enoic acid

InChI

InChI=1S/C10H10N2O4/c1-16-10(15)7(9(13)14)6-12-8-4-2-3-5-11-8/h2-6H,1H3,(H,11,12)(H,13,14)/b7-6-

InChI Key

VGHBHLNKKWCIFU-SREVYHEPSA-N

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC=N1)/C(=O)O

SMILES

COC(=O)C(=CNC1=CC=CC=N1)C(=O)O

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.